DL-alpha-Amino-3-carboxy-4-methoxy-hydrocinnamic acid hydrochloride
Description
Historical Context and Discovery in Amino Acid Derivative Research
The synthesis of DL-alpha-Amino-3-carboxy-4-methoxy-hydrocinnamic acid hydrochloride emerged during the mid-20th century, a period marked by intensified exploration of amino acid analogs to probe enzymatic mechanisms and metabolic processes. Its development aligned with broader efforts to modify canonical amino acids, such as phenylalanine and tyrosine, to investigate substrate selectivity in decarboxylases and hydroxylases. The compound’s structural design—incorporating a methoxy group and an additional carboxyl group—reflects deliberate attempts to create steric and electronic perturbations in aromatic amino acid backbones.
Early work on this derivative was catalyzed by the need to understand how substituents on aromatic rings influence interactions with enzymes like catechol-O-methyltransferase (COMT) and aromatic L-amino acid decarboxylase (AADC). These studies aimed to elucidate the role of methoxy groups in modulating substrate binding and reaction kinetics. The hydrochloride salt form, documented under PubChem CID 19271, was later standardized to enhance solubility for in vitro assays.
Table 1: Key Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄ClNO₅ |
| Molecular Weight | 275.68 g/mol |
| Parent Compound (CID) | 19272 |
| Synonyms | DL-3-Carboxy-4-methoxyphenylalanine hydrochloride |
| CAS Registry | 3641-44-9 |
Academic Significance in Non-Proteinogenic Amino Acid Studies
Non-proteinogenic amino acids, such as this compound, serve as critical tools for dissecting biochemical pathways inaccessible to their proteinogenic counterparts. Its methoxy and carboxyl groups enable researchers to study:
- Enzyme Inhibition and Specificity : The compound’s structure mimics natural substrates of COMT and AADC, allowing investigations into competitive inhibition mechanisms. For example, its methoxy group sterically hinders methylation by COMT, providing insights into active-site dynamics.
- Metabolic Pathway Modulation : As a derivative of phenylalanine, this compound has been used to trace aberrant metabolic fluxes in diseases like Parkinson’s, where L-DOPA metabolism is disrupted.
- Synthetic Biology Applications : Recent advances in genetic code expansion have utilized structurally similar methoxy-substituted phenylalanine derivatives to engineer proteins with novel functional groups. While direct incorporation of this compound into recombinant proteins remains unexplored, its structural features inform the design of orthogonal translation systems.
The compound’s dual functional groups also facilitate its use in spectroscopic studies. For instance, the carboxyl group enables pH-dependent fluorescence shifts, making it a candidate for probing local environmental changes in protein folding assays.
Research Findings :
- A 2014 study demonstrated that ortho-substituted phenylalanine derivatives, including methoxy variants, could be genetically encoded in E. coli and mammalian cells, highlighting their utility in protein engineering.
- Comparative analyses of 3-methoxytyrosine (a related metabolite) revealed that methoxy-substituted amino acids accumulate in chronic L-DOPA therapy, underscoring their pharmacokinetic relevance.
This compound’s academic value lies in its versatility as a biochemical probe, bridging gaps between organic synthesis, enzymology, and metabolic engineering. Future research may explore its applications in designing enzyme inhibitors or fluorescent reporters for real-time metabolic tracking.
Properties
CAS No. |
3641-44-9 |
|---|---|
Molecular Formula |
C11H14ClNO5 |
Molecular Weight |
275.68 g/mol |
IUPAC Name |
5-(2-amino-2-carboxyethyl)-2-methoxybenzoic acid;hydrochloride |
InChI |
InChI=1S/C11H13NO5.ClH/c1-17-9-3-2-6(4-7(9)10(13)14)5-8(12)11(15)16;/h2-4,8H,5,12H2,1H3,(H,13,14)(H,15,16);1H |
InChI Key |
CBQVPJZHMOIXNF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(C(=O)O)N)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Protection of the Amino Group
- To prevent side reactions during esterification or amidation, the amino group is often protected using conventional protecting groups such as benzyloxycarbonyl (Z), tert-butyloxycarbonyl (BOC), or 9-fluorenylmethoxycarbonyl (FMOC).
- For example, amino-protected L-valine derivatives (structurally related to hydrocinnamic acid derivatives) are prepared by reacting the amino acid with protecting reagents to form carbamate or amide linkages. This step is crucial to avoid amide formation during subsequent esterification steps.
Activation of the Carboxylic Acid
- The carboxylic acid moiety is activated to facilitate coupling reactions. Activation methods include:
- Formation of acid halides by reaction with thionyl chloride (SOCl2) under reflux conditions (1–5 hours) in solvents such as toluene, dichloromethane, or 1,2-dichloroethane.
- Esterification using reagents like boron trifluoride etherate (BF3·Et2O) or other ester-forming agents to yield reactive esters suitable for coupling.
- The precise control of reaction temperature (often room temperature to reflux) and stoichiometry is essential to optimize yields and purity.
Coupling and Esterification
- The activated carboxylic acid derivative is reacted with suitable amines or alcohols to form esters or amides. For example, esterification may involve reacting the protected amino acid with methanol or other lower alkanols in the presence of base or acid catalysts.
- The amino-protected intermediate esters can be selectively deprotected under mild basic conditions (pH 8–11) using ammonium hydroxide or potassium carbonate to regenerate the free amino group without affecting other functionalities.
Salt Formation and Isolation
- The free amino acid is converted into its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent, typically methanol or ethanol, to improve stability and crystallinity.
- Isolation of the hydrochloride salt is often achieved by precipitation using solvents like ethyl ether, followed by filtration and drying.
Crystallization and Purification
- The final product is purified by recrystallization from solvents such as methanol, ethanol, or aqueous mixtures to yield crystalline this compound with high purity.
- Optical resolution may be performed if enantiomerically pure forms are desired, although the DL-form is commonly synthesized as a racemic mixture.
Representative Preparation Protocol (Summary Table)
| Step | Reagents/Conditions | Purpose/Outcome | Notes |
|---|---|---|---|
| Amino Group Protection | Benzyloxycarbonyl chloride (Z-Cl), BOC anhydride, FMOC-Cl | Protect amino group to prevent side reactions | Commercially available reagents used |
| Carboxylic Acid Activation | Thionyl chloride (SOCl2), reflux 1–5 hours | Convert acid to acid chloride for coupling | Solvents: toluene, dichloromethane |
| Esterification | Methanol, base (ammonium hydroxide, K2CO3) | Form esters, deprotect amino group | Reaction at 0–50°C, preferably room temperature |
| Salt Formation | Hydrogen chloride or HCl in methanol/ethanol | Form hydrochloride salt | Precipitation with ethyl ether |
| Purification | Recrystallization from methanol/ethanol | Obtain pure crystalline product | Optional optical resolution |
Research Outcomes and Analytical Data
- The described preparation methods yield this compound with high purity and reproducibility.
- Analytical techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the chemical structure and purity of intermediates and final products.
- The hydrochloride salt form exhibits improved stability and solubility, facilitating its use in biochemical assays and pharmaceutical formulations.
- Variations in protecting groups and activation methods allow fine-tuning of reaction conditions to optimize yield and minimize by-products.
- The synthetic routes are adaptable for scale-up, with careful control of reaction parameters ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
DL-alpha-Amino-3-carboxy-4-methoxy-hydrocinnamic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution Reagents: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation: Oxidation may yield oxo derivatives or carboxylic acids.
Reduction: Reduction may produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Research indicates that derivatives of DL-alpha-Amino-3-carboxy-4-methoxy-hydrocinnamic acid hydrochloride exhibit significant anticancer properties. In vitro studies have shown that compounds derived from cinnamic acid, including this compound, can inhibit the proliferation of various cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). For instance, specific derivatives demonstrated IC50 values as low as 0.74 µM against HepG2 cells, indicating potent cytotoxic effects compared to standard treatments .
1.2 Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Cinnamic acid derivatives have shown efficacy against bacterial infections, making them potential candidates for developing new antibiotics. The structural modifications in the compound enhance its activity against resistant strains of bacteria, which is crucial in the context of rising antibiotic resistance .
Biochemical Research
2.1 Prodrug Development
This compound serves as a moiety in the development of prodrugs aimed at improving bioavailability and membrane permeability. Studies have highlighted its role in enhancing the intestinal absorption of prodrugs when linked to amino acids, which utilize peptide transport mechanisms for better uptake . This is particularly relevant in the formulation of drugs intended for ocular or nasal delivery.
2.2 Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. It has been linked to reduced oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The modulation of reactive oxygen species levels by this compound could offer therapeutic avenues for neuroprotection .
4.1 Study on Anticancer Efficacy
In a study published in MDPI, several derivatives of this compound were synthesized and tested against various cancer cell lines. The results indicated that specific modifications significantly enhanced cytotoxicity and induced apoptosis in cancer cells, highlighting the potential for these compounds in cancer therapy .
4.2 Prodrug Formulation Research
Another research effort focused on formulating prodrugs using this compound as a key component. The study demonstrated improved solubility and bioavailability in vitro, suggesting that these formulations could lead to more effective therapeutic agents for oral administration .
Mechanism of Action
The mechanism of action of DL-alpha-Amino-3-carboxy-4-methoxy-hydrocinnamic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: It may inhibit certain enzymes involved in metabolic pathways.
Receptor Binding: The compound may bind to specific receptors, modulating their activity.
Signal Transduction: It may influence signal transduction pathways, affecting cellular responses.
Comparison with Similar Compounds
The following comparison focuses on structural analogs, physicochemical properties, and functional roles of related hydrochlorinated amino acid derivatives and aromatic acids.
Structural and Functional Group Comparisons



Key Observations :
- The target compound’s methoxy and carboxy groups differentiate it from simpler hydrochlorinated amino acids (e.g., 2-Aminoethanol HCl) and alkaloids (e.g., Yohimbine HCl). These groups may influence its acidity (pKa), solubility, and binding affinity in biological systems.
- Unlike Nicardipine HCl, which is a dihydropyridine-based drug, the target compound lacks a nitro group or calcium channel-targeting motifs, suggesting divergent pharmacological roles .
Physicochemical Properties
- Solubility : Hydrochloride salts generally exhibit higher water solubility than their free-base counterparts. For example, berberine HCl is water-soluble, enabling its use in oral formulations .
- Stability : Acidic stability is critical for hydrochloride salts. Nicardipine HCl demonstrates stability under acidic conditions (pH 1–3), a property likely shared by the target compound due to its ionic HCl form .
- Melting Point: Hydrochlorinated amino acids (e.g., DL-3-Aminoisobutyric Acid Monohydrate) typically melt between 150–250°C, suggesting similar thermal stability for the target compound .
Analytical Methods
- HPLC Profiling : Compounds like Jatrorrhizine HCl and palmatine HCl are routinely analyzed via HPLC with UV detection . The target compound’s aromatic structure and UV-active groups (methoxy, carboxy) would permit similar quantification methods.
- Reference Standards: Amino acid hydrochlorides (e.g., 2-Aminoethanol HCl) are often used as certified reference materials, implying that the target compound could serve as a standard in amino acid analysis .
Biological Activity
DL-alpha-Amino-3-carboxy-4-methoxy-hydrocinnamic acid hydrochloride (often referred to as DL-α-MCA) is a synthetic compound with a unique chemical structure that includes an amino group, a carboxylic acid group, and a methoxy group. This compound is classified as an amino acid derivative and has garnered attention for its potential biological activities, particularly in metabolic pathways and pharmacological applications. This article aims to provide a comprehensive overview of the biological activity of DL-α-MCA, including its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
DL-α-MCA has the chemical formula C₁₁H₁₄ClNO₅ and features a chiral center, which allows for the existence of different stereoisomers. The compound's structure is characterized by:
- Amino Group : Contributes to its classification as an amino acid derivative.
- Carboxylic Acid Group : Impacts its solubility and reactivity.
- Methoxy Group : Influences its biological activity and interaction with various enzymes.
The unique combination of these functional groups suggests that DL-α-MCA may exhibit diverse biological activities not found in other compounds.
Metabolic Effects
Research indicates that DL-α-MCA may modulate metabolic pathways involving amino acids and neurotransmitters. Some studies suggest that it can influence the activity of certain enzymes involved in metabolic processes, which could have implications for conditions such as obesity and diabetes. For instance, its structural similarity to other biologically active compounds hints at potential pharmacological applications that warrant further investigation.
Enzyme Interaction Studies
DL-α-MCA has been studied for its interactions with various biological targets. These studies typically focus on:
- Enzyme Modulation : DL-α-MCA may interact with enzymes involved in metabolic regulation, potentially affecting lipid metabolism and glucose homeostasis.
- Neurotransmitter Activity : The compound's influence on neurotransmitter systems could have implications for neurological disorders.
Understanding these interactions is crucial for elucidating the mechanism of action and therapeutic potential of DL-α-MCA.
Case Studies
Several studies have explored the biological effects of DL-α-MCA:
- Obesity Research : In animal models, DL-α-MCA administration has been associated with altered lipid profiles and improved metabolic parameters. This suggests its potential utility in managing obesity-related conditions.
- Diabetes Models : Preliminary findings indicate that DL-α-MCA may enhance insulin sensitivity, although more research is needed to confirm these effects in clinical settings.
- Neuroprotective Studies : Investigations into the neuroprotective properties of DL-α-MCA have shown promise in reducing oxidative stress markers in neuronal cells, indicating potential applications in neurodegenerative diseases.
Comparative Analysis with Similar Compounds
To better understand the unique properties of DL-α-MCA, it is beneficial to compare it with structurally similar compounds:
This table highlights how DL-α-MCA may share some biological activities with these compounds while potentially offering unique benefits due to its specific functional groups.
Q & A
Q. What experimental strategies are recommended for optimizing the synthesis of DL-α-amino-3-carboxy-4-methoxy-hydrocinnamic acid hydrochloride?
- Methodological Answer : Carbodiimide-based coupling agents, such as N-(3-dimethylaminopropyl)-N′-ethyl-carbodiimide hydrochloride (EDC), are effective for activating carboxyl groups in peptide synthesis. Reaction conditions (e.g., pH 7.4 phosphate buffer, 0°C initial activation followed by room-temperature stirring) should be rigorously controlled to minimize side reactions like racemization . Purification via recrystallization (using ethanol/water mixtures) or ion-exchange chromatography can isolate the hydrochloride salt. Confirm purity via HPLC with UV detection (λ = 220–280 nm) .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for functional group analysis, Fourier-transform infrared (FTIR) spectroscopy for carboxyl and amine stretching bands (e.g., ~1700 cm⁻¹ for carboxylic acid), and high-resolution mass spectrometry (HRMS) for molecular ion verification. For stereochemical confirmation, chiral chromatography (e.g., using cellulose-based columns) or enzymatic assays with stereospecific microbial strains (as demonstrated in L-lysine synthesis) are recommended .
Q. What are the best practices for assessing the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–12) at 25°C, 37°C, and 60°C. Monitor degradation via reverse-phase HPLC with UV detection. Acidic conditions may hydrolyze the methoxy or carboxyl groups, while alkaline conditions could deaminate the α-amino group. Compare results to stability profiles of structurally similar hydrochlorides (e.g., DL-phenylalanine methyl ester hydrochloride) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?
- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Reproduce synthesis and purification protocols from conflicting studies, then analyze via differential scanning calorimetry (DSC) to identify polymorph transitions. Cross-validate spectral data with computational tools (e.g., DFT calculations for NMR chemical shifts) and reference databases (e.g., CCDC for crystallographic data) .
Q. What advanced techniques are suitable for studying its interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Surface plasmon resonance (SPR) using gold arrays (TFGAs) allows real-time monitoring of binding kinetics. Immobilize the compound via thiol-based linkers (e.g., 11-mercaptoundecanoic acid) and test against targets like proteases or kinases. For intracellular interactions, employ fluorescence polarization assays with labeled nanobodies (e.g., anti-IL-6 VHH) .
Q. How can stereoisomeric impurities be quantified and minimized during synthesis?
- Methodological Answer : Use chiral stationary phases in HPLC (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers. Enzymatic resolution with acylases or lipases (e.g., microbial strains optimized for L-lysine production) can selectively hydrolyze undesired isomers. Monitor enantiomeric excess (ee) via polarimetry or circular dichroism (CD) spectroscopy .
Q. What strategies mitigate degradation during long-term storage?
- Methodological Answer : Store lyophilized samples at –20°C in amber vials under inert gas (e.g., argon). For solution storage, use acidic buffers (pH 4–5) with antioxidants (e.g., TCEP hydrochloride) to prevent oxidation. Periodically reassay purity via mass spectrometry and confirm structural integrity via X-ray crystallography (if crystalline) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



